molecular formula C16H21N3O5 B12756575 5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol CAS No. 83940-41-4

5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol

Cat. No.: B12756575
CAS No.: 83940-41-4
M. Wt: 335.35 g/mol
InChI Key: ACPNSCZYTIZEKI-UHFFFAOYSA-N
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Description

5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol is a complex organic compound that features a unique combination of functional groups, including a nitro group, an imidazole ring, a tert-butyl group, a hydroxyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the imidazole ring through a cyclization reaction involving an amido-nitrile precursor The hydroxyl and methoxy groups are then introduced through selective functionalization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents that are efficient and sustainable are often employed to ensure high yields and minimal waste .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, potentially affecting the compound’s reactivity and interactions with biological targets .

Biological Activity

5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol (CAS Number: 83940-41-4) is a synthetic compound with potential biological activities. This article reviews its pharmacological properties, toxicity, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C16_{16}H21_{21}N3_3O5_5
  • Molecular Weight : 335.36 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 586.5 °C
  • Flash Point : 308.5 °C

Toxicity Data

Toxicity assessments have been conducted to evaluate the safety profile of this compound. The lethal dose (LD50) for oral administration has been reported as follows:

  • Rats : 6800 mg/kg
  • Mice : 6100 mg/kg .

These values indicate a relatively high tolerance level in animal models, though further studies are needed to understand the implications for human health.

Structure-Activity Relationship (SAR)

Recent investigations into the structure-activity relationship of imidazole derivatives have revealed that modifications to the imidazole ring can significantly influence biological activity. For example, the presence of halogen substitutions and specific side chains has been linked to enhanced antimicrobial properties . This suggests that similar modifications in this compound may yield compounds with improved efficacy against pathogens.

Cytotoxicity and Selectivity

In a study evaluating various imidazole derivatives, it was found that certain compounds exhibited selective antifungal activity towards Cryptococcus neoformans without significant cytotoxic effects on human cells . The lack of hemolytic activity at certain concentrations further indicates a favorable safety profile, which may be relevant for therapeutic applications of related compounds.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Antimicrobial (MRSA)MIC ≤ 0.25 µg/mL for some analogues
Toxicity (LD50)Rats: 6800 mg/kg; Mice: 6100 mg/kg
CytotoxicityNon-toxic at concentrations up to 32 µg/mL
Hemolytic ActivityNo observed hemolytic activity at tested doses

Properties

CAS No.

83940-41-4

Molecular Formula

C16H21N3O5

Molecular Weight

335.35 g/mol

IUPAC Name

2-tert-butyl-3-[hydroxy-(1-methyl-5-nitroimidazol-2-yl)methyl]-4-methoxyphenol

InChI

InChI=1S/C16H21N3O5/c1-16(2,3)13-9(20)6-7-10(24-5)12(13)14(21)15-17-8-11(18(15)4)19(22)23/h6-8,14,20-21H,1-5H3

InChI Key

ACPNSCZYTIZEKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1C(C2=NC=C(N2C)[N+](=O)[O-])O)OC)O

Origin of Product

United States

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